molecular formula C11H21NO3 B184169 tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 160132-54-7

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No. B184169
CAS RN: 160132-54-7
M. Wt: 215.29 g/mol
InChI Key: OYRWWTPZWOPIOO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 160132-54-7 . It has a molecular weight of 215.29 . The compound is in powder form and is usually stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 3-(2-hydroxyethyl)-1-pyrrolidinecarboxylate” and its InChI Code is "1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3" . This indicates that the compound has a pyrrolidine ring with a tert-butyl ester and a 2-hydroxyethyl group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder and is usually stored at room temperature . It has a molecular weight of 215.29 .

Scientific Research Applications

Asymmetric Synthesis and N-Heterocycles

Chiral sulfinamides, such as tert-butanesulfinamide, play a critical role in the stereoselective synthesis of amines and their derivatives. They have been extensively utilized for asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are key structural motifs in natural products and therapeutically relevant compounds. This highlights the potential of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in facilitating the synthesis of structurally diverse and complex molecules with significant biological activities (Philip et al., 2020).

Environmental Impact and Biodegradation

The environmental occurrence, fate, and biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) have been subjects of extensive studies. These insights are crucial for understanding the environmental impact of related compounds and developing strategies for their remediation. Biodegradation pathways often involve hydroxylation and subsequent formation of intermediates such as tert-butyl alcohol and 2-hydroxyisobutyric acid, indicating potential environmental degradation routes for this compound (Thornton et al., 2020).

Drug Discovery and Biological Activity

Pyrrolidine derivatives are extensively explored in drug discovery due to their significant biological activities. The pyrrolidine ring, present in this compound, is a versatile scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of bioactive compounds. This aspect underlines the potential of this compound in the synthesis of novel compounds with therapeutic applications (Li Petri et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWWTPZWOPIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626712
Record name tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160132-54-7
Record name tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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